3-(Benzylamino)thietane1,1-dioxide

Catalog No.
S15841870
CAS No.
M.F
C10H13NO2S
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzylamino)thietane1,1-dioxide

Product Name

3-(Benzylamino)thietane1,1-dioxide

IUPAC Name

N-benzyl-1,1-dioxothietan-3-amine

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C10H13NO2S/c12-14(13)7-10(8-14)11-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

NIXNMXOVWKGNNY-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NCC2=CC=CC=C2

3-(Benzylamino)thietane-1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a thietane ring, which is a four-membered cyclic compound containing one sulfur atom. The benzylamino group attached to the thietane ring enhances its chemical reactivity and biological properties. This compound falls under the category of thietanes, which are known for their diverse applications in organic synthesis and medicinal chemistry.

The molecular formula of 3-(Benzylamino)thietane-1,1-dioxide is C_9H_11NOS_2, and it features a thietane ring with a sulfone functional group (the 1,1-dioxide) that contributes to its unique chemical characteristics. The presence of both nitrogen and sulfur atoms in its structure allows for various interactions with biological systems.

Due to the functional groups present in its structure. Notably:

  • Nucleophilic Substitution: The benzylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Ring Opening: Under certain conditions, such as the presence of strong electrophiles, the thietane ring may undergo ring-opening reactions, leading to the formation of more complex structures. This reaction occurs primarily at the sulfur atom due to its electrophilic nature .
  • Oxidation Reactions: The sulfone moiety can be oxidized further or can react with reducing agents depending on the reaction conditions.

The biological activity of 3-(Benzylamino)thietane-1,1-dioxide is an area of active research. Compounds containing thietane rings have been studied for their potential pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives of thietanes exhibit antibacterial properties against various strains of bacteria.
  • Anticancer Activity: Preliminary studies suggest that thietane derivatives may have potential as anticancer agents due to their ability to interfere with cellular processes.
  • Anti-inflammatory Properties: Compounds similar to 3-(Benzylamino)thietane-1,1-dioxide have shown promise in reducing inflammation in biological models.

Several methods have been developed for synthesizing 3-(Benzylamino)thietane-1,1-dioxide:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing both amine and sulfur functionalities. This method typically requires specific catalysts or reaction conditions to facilitate the formation of the thietane ring.
  • Sulfone Formation: The introduction of the sulfone group (dioxide) can be achieved through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
  • Substitution Reactions: The benzylamino group can be introduced via nucleophilic substitution on a suitable thietane precursor.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance its biological activity.

3-(Benzylamino)thietane-1,1-dioxide has several potential applications:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in constructing more complex molecules.
  • Material Science: Research is ongoing into its use in developing novel materials with specific properties due to its unique chemical structure.

Interaction studies involving 3-(Benzylamino)thietane-1,1-dioxide focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity and potential toxicity in cell cultures.

Such studies are crucial for understanding how this compound may function within biological systems and its potential therapeutic uses.

Several compounds share structural similarities with 3-(Benzylamino)thietane-1,1-dioxide. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-AminothiazoleThiazoleKnown for antifungal activity; contains nitrogen and sulfur.
4-AminothiophenolThiophenolExhibits antioxidant properties; has a phenolic group.
BenzothiazoleBenzothiazoleUsed in rubber manufacturing; has significant industrial applications.
ThiazolidineThiazolidineImportant in drug design; known for glucose-lowering effects.

These compounds highlight the diversity within sulfur-containing heterocycles and their unique applications across various fields. The distinct combination of functional groups in 3-(Benzylamino)thietane-1,1-dioxide sets it apart from these similar compounds, potentially offering unique biological activities and synthetic pathways not found in others.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

211.06669983 g/mol

Monoisotopic Mass

211.06669983 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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